A Comprehensive Spectroscopic and Structural Elucidation of 4-(2-Thienyl)but-3-en-2-one
A Comprehensive Spectroscopic and Structural Elucidation of 4-(2-Thienyl)but-3-en-2-one
Introduction
4-(2-Thienyl)but-3-en-2-one is an α,β-unsaturated ketone featuring a thiophene heterocycle conjugated with the enone system. This compound serves as a valuable and versatile building block in modern organic synthesis.[1] Its conjugated structure and the presence of the electron-rich thiophene ring make it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications like conductive polymers.[1] The reactivity of the enone moiety allows it to readily participate in crucial carbon-carbon bond-forming reactions, such as Michael additions and Diels-Alder cycloadditions.[1]
Given its significance, a thorough understanding of its structural and electronic properties is paramount for researchers. Spectroscopic analysis provides the fundamental data required for unequivocal structure confirmation and purity assessment. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(2-Thienyl)but-3-en-2-one, framed from the perspective of experimental causality and data interpretation.
Molecular Structure and Synthesis Overview
The structural framework of 4-(2-Thienyl)but-3-en-2-one, with the systematic IUPAC numbering, is presented below. The key features are the planar, aromatic thiophene ring, the propenone side chain, and the crucial conjugation between the heterocycle and the carbonyl group.
Caption: Molecular Structure of 4-(2-Thienyl)but-3-en-2-one.
A common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between 2-thiophenecarboxaldehyde and acetone.
Caption: Synthesis via Claisen-Schmidt Condensation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(2-Thienyl)but-3-en-2-one, both ¹H and ¹³C NMR provide definitive structural proof.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 4-(2-Thienyl)but-3-en-2-one in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar compounds and its single residual peak at ~7.26 ppm, which rarely interferes with analyte signals.[2]
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Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
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Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is crucial for accurately determining coupling constants.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A larger number of scans (~1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons). The trans-configuration of the double bond is confirmed by the large coupling constant (~16 Hz) between the vinylic protons.
| Assigned Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (to C=O) | 6.6 - 6.8 | Doublet (d) | ~16.0 |
| H-β (to C=O) | 7.5 - 7.7 | Doublet (d) | ~16.0 |
| Thiophene H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | ~5.0, 1.1 |
| Thiophene H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | ~3.6, 1.1 |
| Thiophene H-4 | 7.0 - 7.2 | Doublet of doublets (dd) | ~5.0, 3.6 |
| -CH₃ (Methyl) | 2.3 - 2.5 | Singlet (s) | N/A |
Causality and Insights:
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Vinylic Protons: The H-β proton is significantly downfield compared to H-α. This is due to two factors: deshielding from the adjacent electron-rich thiophene ring and the anisotropic effect of the carbonyl group, which deshields the trans-proton more strongly.
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Thiophene Protons: The protons on the thiophene ring appear in their characteristic region (7.0-7.6 ppm).[3] Their specific shifts and coupling constants are diagnostic of a 2-substituted thiophene.[4]
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Methyl Protons: The acetyl methyl group protons appear as a sharp singlet around 2.4 ppm, a typical region for a methyl ketone.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Assigned Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | 197 - 199 |
| C-β (Olefinic) | 140 - 142 |
| C-α (Olefinic) | 128 - 130 |
| Thiophene C-2 (ipso) | 138 - 140 |
| Thiophene C-5 | 131 - 133 |
| Thiophene C-3 | 129 - 131 |
| Thiophene C-4 | 128 - 129 |
| -CH₃ (Methyl) | 27 - 29 |
Data referenced from SpectraBase, Wiley.[2]
Causality and Insights:
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Carbonyl Carbon: The C=O carbon is the most downfield signal, as expected, due to the strong deshielding effect of the electronegative oxygen atom.
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Olefinic and Thiophene Carbons: These carbons resonate in the 128-142 ppm range. The ipso-carbon (C-2 of the thiophene ring) is typically deshielded due to its substitution. The overlap in this region can sometimes make definitive assignment challenging without advanced 2D NMR experiments (like HSQC/HMBC), but the expected ranges are well-established.
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Methyl Carbon: The methyl carbon appears furthest upfield, consistent with a saturated sp³-hybridized carbon in a ketone.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: The spectrum can be acquired using either a KBr pellet or as a neat thin film on a salt plate (NaCl or KBr).
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KBr Pellet: Mix ~1-2 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. This method is excellent for solid samples.
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Neat Film: As 4-(2-Thienyl)but-3-en-2-one is a low-melting solid or oil, a drop can be placed between two salt plates to create a thin film. This is a rapid and common method.
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Background Collection: First, run a background scan of the empty sample compartment (or the clean salt plates) to subtract atmospheric CO₂ and H₂O absorptions.
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Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
IR Spectral Data Interpretation
The IR spectrum is dominated by strong absorptions from the carbonyl and alkene functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | =C-H Stretch (Aromatic/Vinylic) | Medium |
| 2950 - 2850 | -C-H Stretch (Aliphatic) | Weak |
| ~1675 | C=O Stretch (Conjugated Ketone) | Strong, Sharp |
| ~1605 | C=C Stretch (Conjugated Alkene) | Medium-Strong |
| ~1520 & ~1415 | C=C Stretch (Thiophene Ring) | Medium |
| ~970 | =C-H Bend (trans-alkene out-of-plane) | Strong |
Causality and Insights:
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C=O Stretch: A typical saturated ketone absorbs around 1715 cm⁻¹.[5] The conjugation with the C=C double bond and the thiophene ring delocalizes the electron density of the carbonyl group, weakening the C=O bond and lowering its stretching frequency to ~1675 cm⁻¹. This shift is a hallmark of an α,β-unsaturated ketone.
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C=C Stretches: The alkene C=C stretch appears around 1605 cm⁻¹. Its intensity is enhanced due to the dipole moment change associated with the conjugated system. The characteristic stretches of the thiophene ring also appear in this fingerprint region.[6]
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trans-Alkene Bend: The strong band at ~970 cm⁻¹ is highly diagnostic for the out-of-plane bending vibration of the two hydrogens on a trans-disubstituted double bond, confirming the stereochemistry established by ¹H NMR.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed offers additional structural clues, acting as a molecular fingerprint.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through an LC or GC inlet.
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Ionization: Utilize Electron Impact (EI) ionization. EI is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation. A standard electron energy of 70 eV is used.
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Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
MS Spectral Data Interpretation
The mass spectrum will show the molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z Value | Ion Identity | Plausible Origin |
| 152 | [M]⁺ | Molecular Ion (C₈H₈OS)⁺ |
| 137 | [M - CH₃]⁺ | Loss of a methyl radical |
| 124 | [M - CO]⁺ | Loss of neutral carbon monoxide |
| 109 | [M - CH₃CO]⁺ | Loss of an acetyl radical (cleavage of the C-C bond alpha to the carbonyl) |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
Proposed Fragmentation Pathway (EI):
Caption: Plausible EI Mass Spectrometry Fragmentation Pathway.
Causality and Insights:
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Molecular Ion: The peak at m/z 152 corresponds to the molecular weight of the compound (152.21), confirming its elemental formula.[2] The presence of a sulfur atom would also give rise to a characteristic M+2 peak at m/z 154 with an intensity of about 4.4% relative to the M⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.[7]
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Alpha-Cleavage: The most significant fragmentation is often the loss of the acetyl radical (•COCH₃) via cleavage of the C-C bond adjacent to the carbonyl group, leading to the stable resonance-stabilized cation at m/z 109. This is a classic fragmentation pattern for ketones.
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Loss of Methyl: Loss of the methyl radical from the molecular ion results in the acylium ion at m/z 137, which is also a common fragmentation pathway for methyl ketones.
Conclusion
The collective spectroscopic data from NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of 4-(2-Thienyl)but-3-en-2-one. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence and electronic nature of the key functional groups, particularly the conjugated enone system. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive dataset serves as a reliable reference for researchers utilizing this important synthetic intermediate.
References
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SpectraBase. (n.d.). 4-(2-Thienyl)-3-buten-2-one. John Wiley & Sons, Inc. Retrieved from [Link]
- The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from RSC Publishing.
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PrepChem. (n.d.). Synthesis of 4-(2-methyl-3-thienyl-thio)-butan-2-one. Retrieved from [Link]
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Al-Hourani, B. J. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1397. Retrieved from [Link]
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Patil, P. S., Ng, S.-L., Razak, I. A., Fun, H.-K., & Dharmaprakash, S. M. (2006). 1-(4-Bromophenyl)-3-(2-thienyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3718–o3720. Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Shokry, A. M. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1016-1024.
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
- Kumar, S. A., et al. (2014). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. International Journal of Pharmaceutical Sciences and Research, 5(9), 3784-3791.
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University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- S. Arulkumaran, et al. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 8(5), 06-14.
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Parmar, J. M., & Joshi, N. K. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. (General reference for isotopic patterns). Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Infrared Spectroscopy. (General reference for IR frequencies). Retrieved from [Link]
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IOSR Journal. (2016). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

Figure 1. Chemical structure and atom numbering scheme for 4-(2-Thienyl)but-3-en-2-one.
